2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Description
2-(2H-1,3-Benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring:
- A 1,3-benzodioxole moiety (electron-rich aromatic system with a fused dioxole ring).
- A thiazole ring substituted at the 4-position with a 2,4-dichlorophenyl group.
- An acetamide linker bridging the benzodioxole and thiazole units.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c19-11-2-3-12(13(20)7-11)14-8-26-18(21-14)22-17(23)6-10-1-4-15-16(5-10)25-9-24-15/h1-5,7-8H,6,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHRBSWYWKWXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine.
Coupling Reaction: The final step involves coupling the benzodioxole and thiazole intermediates through an acetamide linkage. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the thiazole ring, potentially converting it to a thiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzodioxole ring can interact with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds with amino acid side chains, leading to inhibition or modulation of protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Acetamides
N-[4-(3-Chloro-4-Fluorophenyl)-1,3-Thiazol-2-yl]Acetamide (Compound 14)
- Structural Features : Retains the thiazole-acetamide core but replaces the 2,4-dichlorophenyl group with a 3-chloro-4-fluorophenyl substituent.
- Synthesis: Prepared via cyclization of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thioacetamide.
N-[4-(4-Chloro-3-Methylphenyl)-1,3-Thiazol-2-yl]Acetamide (Compound 15)
- Structural Features : Substitutes the dichlorophenyl group with a 4-chloro-3-methylphenyl moiety.
- Synthesis : Involves a palladium-catalyzed coupling reaction, differing from the target compound’s likely cyclization-based route.
Dichlorophenyl-Containing Analogs
N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide
- Structural Features : Combines a quinazoline dione core with a dichlorophenylmethyl group.
- Biological Activity : Demonstrated anticonvulsant activity in preclinical models.
2-({[(2,4-Dichlorophenyl)Carbamoyl]Methyl}(Propyl)Amino)-N-(2,2,2-Trifluoroethyl)Acetamide
- Structural Features : Features a dichlorophenyl carbamoyl group and a trifluoroethyl terminus.
- Key Difference : The trifluoroethyl group significantly increases electronegativity and metabolic stability compared to the benzodioxole moiety.
Triazole-Thiazole Hybrids
2-[(4-Amino-5-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-[5-(2-Chlorobenzyl)-1,3-Thiazol-2-yl]Acetamide
- Structural Features : Integrates a triazole-thioether bridge and a 2-chlorobenzyl-thiazole group.
- Synthesis : Utilizes thiourea derivatives and Suzuki coupling, differing from the target compound’s synthetic pathway.
- Key Difference : The triazole-thioether linker may confer redox stability, while the benzodioxole in the target compound offers conformational rigidity.
Physicochemical and Pharmacokinetic Properties (Estimated)
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 397.30 g/mol. The structure features a benzodioxole moiety and a thiazole ring, which are known to contribute to diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazole ring is known for its role in modulating enzyme activities and receptor interactions, while the benzodioxole moiety may influence oxidative stress pathways and cellular signaling mechanisms.
Anticancer Activity
Recent studies have shown that derivatives of benzodioxole exhibit significant anticancer properties. For instance, compounds related to this structure have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. A notable study reported that benzodioxol derivatives exhibited IC50 values ranging from 26 µM to 65 µM against different cancer cell lines, indicating their potential as anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, it has shown promising results as an inhibitor of α-amylase, an enzyme crucial for carbohydrate metabolism. The IC50 values for related compounds ranged from 0.68 µM to 0.85 µM, suggesting strong inhibitory potential without significant cytotoxicity against normal cells .
Antidiabetic Potential
In vivo studies using streptozotocin-induced diabetic mice revealed that related benzodioxole compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL, highlighting their potential as therapeutic agents in managing diabetes .
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| IIc | α-Amylase Inhibition | 0.68 µM | |
| IIa | α-Amylase Inhibition | 0.85 µM | |
| IIc | Blood Glucose Reduction (in vivo) | N/A | |
| F18 | GLUT1 Inhibition (related compound) | 11.4 µM |
Safety and Toxicity
Safety assessments indicated that the compound exhibits minimal toxicity towards normal cells, with IC50 values exceeding 150 µM in non-cancerous cell lines. This suggests a favorable therapeutic index for further development .
Q & A
Q. What are the optimized synthetic routes for 2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : React 2H-1,3-benzodioxole-5-carbaldehyde with thiazole-2-amine derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C to form the thiazole intermediate .
Acetamide Formation : Introduce the acetamide group via nucleophilic substitution using chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C .
- Key Optimization Strategies :
- Temperature Control : Maintain reflux conditions (e.g., 80°C) during condensation to avoid side reactions.
- Solvent Selection : Use dimethylformamide (DMF) for improved solubility of aromatic intermediates .
- Catalysts : Add catalytic amounts of iodine to accelerate thiazole ring formation .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the benzodioxole (δ 6.8–7.2 ppm) and thiazole (δ 7.5–8.0 ppm) moieties .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 426.26) .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Methodological Answer :
- Cytotoxicity Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM. Include positive controls like doxorubicin .
- Enzyme Inhibition Studies : Test against COX-2 or EGFR kinases using fluorometric assays. Pre-incubate the compound with the enzyme (1–2 hrs) before adding substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodological Answer :
- Substituent Modification : Systematically vary the dichlorophenyl group (e.g., replace Cl with F or CH₃) and assess changes in IC₅₀ values .
- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR). Prioritize modifications that improve binding affinity (ΔG ≤ -8 kcal/mol) .
- Example SAR Table :
| Substituent (R) | IC₅₀ (EGFR, μM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| 2,4-Cl₂ | 0.45 | -9.2 |
| 4-F | 1.20 | -7.8 |
| 3-CH₃ | 2.10 | -6.5 |
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and serum-free media to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity. For example, oxidation of the thiazole ring reduces potency .
- Orthogonal Validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) alongside cytotoxicity data .
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute with PBS containing 10% cyclodextrin .
- Prodrug Design : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity. Hydrolyze these in vivo using esterase enzymes .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
Q. What strategies mitigate impurities from by-products during large-scale synthesis?
- Methodological Answer :
- Column Chromatography : Purify crude products using silica gel (hexane:ethyl acetate, 3:1) to remove unreacted benzodioxole intermediates .
- Recrystallization : Use ethanol-DMF (9:1) to isolate high-purity crystals (>99%) .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction completion and reduce side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
